molecular formula C16H15BrClN3O B11267427 2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(1E)-1-phenylethylidene]acetohydrazide

2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(1E)-1-phenylethylidene]acetohydrazide

Cat. No.: B11267427
M. Wt: 380.7 g/mol
InChI Key: JUAHRDJJHIWWRX-RGVLZGJSSA-N
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Description

2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(1E)-1-phenylethylidene]acetohydrazide is a synthetic organic compound with the molecular formula C15H12BrCl2N3O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(1E)-1-phenylethylidene]acetohydrazide typically involves the reaction of 2-bromo-4-chloroaniline with acetohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(1E)-1-phenylethylidene]acetohydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(1E)-1-phenylethylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(1E)-1-phenylethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(4-chlorophenyl)methylene]acetohydrazide
  • 2-[(2-Bromo-4-chlorophenyl)amino]-N’-(1-methylbutylidene)acetohydrazide

Uniqueness

2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(1E)-1-phenylethylidene]acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of bromine, chlorine, and phenyl groups makes it particularly versatile for various applications .

Properties

Molecular Formula

C16H15BrClN3O

Molecular Weight

380.7 g/mol

IUPAC Name

2-(2-bromo-4-chloroanilino)-N-[(E)-1-phenylethylideneamino]acetamide

InChI

InChI=1S/C16H15BrClN3O/c1-11(12-5-3-2-4-6-12)20-21-16(22)10-19-15-8-7-13(18)9-14(15)17/h2-9,19H,10H2,1H3,(H,21,22)/b20-11+

InChI Key

JUAHRDJJHIWWRX-RGVLZGJSSA-N

Isomeric SMILES

C/C(=N\NC(=O)CNC1=C(C=C(C=C1)Cl)Br)/C2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)CNC1=C(C=C(C=C1)Cl)Br)C2=CC=CC=C2

Origin of Product

United States

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